GNF2133

DYRK1A inhibitor kinase selectivity GSK3β off-target

GNF2133 is a potent, highly selective DYRK1A inhibitor (IC₅₀ 6.2 nM; >8,000-fold over GSK3β) that eliminates confounding Wnt/β‑catenin pathway interference inherent to dual inhibitors such as GNF4877. Its distinct 6‑azaindole scaffold is orthogonal to harmine and leucettine chemotypes, providing a clean tool for DYRK1A-specific β‑cell proliferation studies. Validated in vitro on human primary β‑cells and in vivo in RIP‑DTA mouse models (22.3% oral bioavailability; 30 mg/kg QD). Co‑crystal structure: PDB 6UIP. Research use only.

Molecular Formula C24H30N6O2
Molecular Weight 434.5 g/mol
Cat. No. B1192784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF2133
SynonymsGNF2133;  GNF-2133;  GNF 2133; 
Molecular FormulaC24H30N6O2
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)NC2=NC=CC(=C2)C3=CN(C4=C3C=CN=C4)C5CCOCC5
InChIInChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31)
InChIKeySAZIAQSVBIWIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GNF2133: A 6‑Azaindole‑Derived, Orally Bioavailable DYRK1A Inhibitor for β‑Cell Proliferation Research in Type 1 Diabetes


GNF2133 is a synthetic organic small molecule belonging to the 6‑azaindole chemical class, identified through optimization of a screening hit by the Genomics Institute of the Novartis Research Foundation [1]. It functions as a potent and selective inhibitor of dual‑specificity tyrosine phosphorylation‑regulated kinase 1A (DYRK1A), with an IC₅₀ of 6.2 nM against the kinase target [1]. The compound exhibits >8,000‑fold selectivity over glycogen synthase kinase‑3β (GSK3β; IC₅₀ >50 µM), a property designed to mitigate the potential long‑term treatment liabilities associated with dual DYRK1A/GSK3β inhibition [2]. GNF2133 has demonstrated oral bioavailability and the capacity to proliferate both rodent and human primary β‑cells in vitro, with validated in vivo efficacy in RIP‑DTA mouse models of β‑cell ablation [3]. Its molecular weight is 434.53 Da (C₂₄H₃₀N₆O₂), and the crystal structure of GNF2133 bound to the DYRK1A kinase domain is deposited in the Protein Data Bank under accession code 6UIP [4].

Why DYRK1A Inhibitors Are Not Interchangeable: GNF2133's Differentiated Selectivity and In Vivo Profile


DYRK1A inhibitors within the β‑cell regeneration field vary markedly in their kinase selectivity profiles, oral bioavailability, and in vivo efficacy, rendering simple substitution among in‑class compounds scientifically invalid. Critically, a recent study demonstrated that the pro‑differentiation effect observed with certain DYRK1A inhibitors (harmine, 2‑2c, and 5‑IT) is not a generalized action of all DYRK1A inhibitors and does not result from DYRK1A interference alone, but rather from the unique ability of a select subset to activate protein kinase A (PKA) [1]. This finding confirms that all DYRK1A inhibitors are not functionally interchangeable in β‑cell biology applications. Moreover, many earlier DYRK1A inhibitors exhibit significant off‑target GSK3β inhibition—a potential long‑term treatment liability due to the role of GSK3β in multiple physiological pathways—whereas GNF2133 was specifically optimized to eliminate this activity [2]. The compound's distinct 6‑azaindole scaffold differs fundamentally from the β‑carboline (harmine‑based) and leucettine chemotypes, providing a structurally orthogonal tool compound for target validation and mechanism‑of‑action studies [3]. The quantitative evidence that follows establishes precisely where GNF2133 diverges from its closest comparators.

GNF2133 Quantitative Differentiation Evidence: Comparator‑Based Selectivity, Potency, and In Vivo Efficacy Data


GNF2133 vs. GNF4877: >8,000‑Fold Selectivity Over GSK3β Eliminates a Known Dual‑Inhibition Liability

GNF2133 was optimized to eliminate GSK3β inhibitory activity, a property that distinguishes it from earlier dual DYRK1A/GSK3β inhibitors such as GNF4877. GNF2133 exhibits an IC₅₀ of 0.0062 µM against DYRK1A and >50 µM against GSK3β, yielding a selectivity ratio of >8,064‑fold . In contrast, GNF4877 inhibits GSK3β with an IC₅₀ of 16 nM (0.016 µM), representing only a 2.7‑fold selectivity window over its DYRK1A IC₅₀ of 6 nM [1].

DYRK1A inhibitor kinase selectivity GSK3β off-target β-cell proliferation

GNF2133 Demonstrates Orally Bioavailable β‑Cell Proliferation In Vivo with Defined Pharmacokinetic Parameters

GNF2133 achieves oral bioavailability of 22.3% in CD‑1 mice, enabling convenient oral dosing for in vivo β‑cell proliferation studies [1]. At 30 mg/kg oral once‑daily dosing for 5 days, GNF2133 demonstrates the ability to proliferate β‑cells in vivo [1]. In the RIP‑DTA mouse model of β‑cell ablation, GNF2133 (3, 10, and 30 mg/kg oral) significantly improved glucose disposal capacity and increased insulin secretion in a dose‑dependent manner in response to glucose‑potentiated arginine‑induced insulin secretion (GPAIS) challenge [2]. By comparison, the dual inhibitor GNF4877 required a 50 mg/kg BID (twice‑daily) oral dosing regimen to achieve β‑cell proliferation effects in the same model system [3].

oral bioavailability β-cell proliferation pharmacokinetics in vivo efficacy

Kinome‑Wide Selectivity Profiling: GNF2133's Cellular Kinase Inhibition Pattern at 2 µM

In a cellular kinase selectivity screening panel, GNF2133 at 2 µM concentration inhibited DYRK1A along with its closely related family members DYRK1B and DYRK2, as well as RIPK2, FLT4, and CLK1/2/4 [1]. This off‑target profile differs from that of harmine, which exhibits broader polypharmacology including high‑affinity binding to the 5‑HT₂A serotonin receptor (Kᵢ = 397 nM) and monoamine oxidase A (MAO‑A) inhibition . The distinct off‑target signature of GNF2133—lacking serotonin receptor and MAO activity—may be advantageous for β‑cell proliferation studies where confounding neuropharmacological effects are undesirable, though direct comparative cellular proliferation data versus harmine at equivalent concentrations are not available in the primary literature.

kinome profiling off-target inhibition cellular selectivity DYRK family

Structurally Resolved Binding Mode: GNF2133 Co‑Crystal Structure with DYRK1A (PDB: 6UIP)

The three‑dimensional binding mode of GNF2133 to the DYRK1A kinase domain has been experimentally determined by X‑ray crystallography at 3.70 Å resolution and deposited in the Protein Data Bank under accession code 6UIP [1]. The structure reveals the 6‑azaindole core occupying the ATP‑binding pocket with specific hydrogen‑bonding interactions that confer selectivity over GSK3β. In contrast, the binding mode of harmine to DYRK1A is characterized by its β‑carboline scaffold engaging distinct sub‑pocket interactions [2]. The availability of the GNF2133‑bound co‑crystal structure provides a validated template for structure‑based drug design and enables rational interpretation of structure‑activity relationships that cannot be reliably extrapolated from harmine‑based or leucettine‑based inhibitor series.

co-crystal structure binding mode structure-based design 6-azaindole scaffold

GNF2133: Recommended Research Applications Based on Verified Differentiation Evidence


In Vitro β‑Cell Proliferation Studies Requiring Clean DYRK1A‑Selective Pharmacology

GNF2133 is indicated for in vitro β‑cell proliferation experiments where GSK3β off‑target inhibition must be strictly avoided. With an IC₅₀ of 0.0062 µM for DYRK1A and >50 µM for GSK3β (>8,000‑fold selectivity window), GNF2133 enables DYRK1A‑specific interrogation of β‑cell proliferation in primary rodent and human β‑cells without the confounding influence of GSK3β inhibition that would occur with dual inhibitors such as GNF4877 (GSK3β IC₅₀ = 16 nM) [1]. This clean selectivity profile is particularly critical when interpreting downstream signaling readouts involving the Wnt/β‑catenin pathway, where GSK3β activity is a central regulator. The compound has demonstrated validated proliferative efficacy on both rat and human primary β‑cells in vitro [2].

In Vivo β‑Cell Regeneration Studies in Murine Diabetes Models Using Once‑Daily Oral Dosing

GNF2133 is well‑suited for in vivo β‑cell regeneration studies in murine models, including the RIP‑DTA transgenic mouse model of β‑cell ablation, where oral dosing at 3, 10, and 30 mg/kg once daily produced dose‑dependent improvements in glucose disposal capacity and insulin secretion in response to GPAIS challenge [1]. The compound's oral bioavailability of 22.3% in mice supports convenient once‑daily dosing schedules, reducing animal handling frequency compared to twice‑daily regimens required for other inhibitors in this class [2]. The validated in vivo β‑cell proliferative effect at 30 mg/kg QD for 5 days provides a benchmark dosing protocol for researchers initiating efficacy studies [3]. Note that GNF2133 has not advanced beyond preclinical development and is intended solely for research use [4].

Structure‑Based Drug Design and Computational Chemistry Using the GNF2133‑DYRK1A Co‑Crystal Structure

For medicinal chemistry and computational chemistry programs targeting DYRK1A, the experimentally determined co‑crystal structure of GNF2133 bound to the DYRK1A kinase domain (PDB: 6UIP, 3.70 Å resolution) provides a validated 3D template for structure‑based drug design, molecular docking, and pharmacophore modeling [1]. The 6‑azaindole scaffold occupies the ATP‑binding pocket with a distinct binding mode that differs from β‑carboline (harmine‑type) and leucettine inhibitor classes, offering an orthogonal chemical starting point for hit‑to‑lead optimization campaigns. The structure is freely accessible from the RCSB Protein Data Bank and includes detailed atomic coordinates suitable for docking studies and molecular dynamics simulations [1].

Comparative Selectivity Studies Across DYRK1A Inhibitor Chemotypes

GNF2133 serves as a valuable comparator compound in studies designed to deconvolute the differential effects of DYRK1A inhibitors on β‑cell proliferation versus differentiation. Recent evidence demonstrates that the pro‑differentiation effect observed with certain DYRK1A inhibitors (harmine, 2‑2c, 5‑IT) is not shared by all class members and arises from PKA activation rather than DYRK1A inhibition alone [1]. GNF2133, with its distinct 6‑azaindole scaffold and lack of reported PKA‑activating properties, provides a critical control compound for isolating proliferation‑specific versus differentiation‑specific effects. IUPHAR/BPS explicitly references GNF2133 alongside compound 2‑2c as a selective DYRK1A inhibitor with a different chemical scaffold, underscoring its utility as a structurally orthogonal tool compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF2133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.